molecular formula C16H12O4 B8041997 (3E)-3-[1-hydroxy-2-(2-hydroxyphenyl)ethylidene]-1-benzofuran-2-one

(3E)-3-[1-hydroxy-2-(2-hydroxyphenyl)ethylidene]-1-benzofuran-2-one

Cat. No.: B8041997
M. Wt: 268.26 g/mol
InChI Key: YSTDTFUABDGEEC-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

(3E)-3-[1-hydroxy-2-(2-hydroxyphenyl)ethylidene]-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-12-7-3-1-5-10(12)9-13(18)15-11-6-2-4-8-14(11)20-16(15)19/h1-8,17-18H,9H2/b15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTDTFUABDGEEC-FYWRMAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=C2C3=CC=CC=C3OC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C/C(=C\2/C3=CC=CC=C3OC2=O)/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(3-Butoxypropyl)-2-sulfanylidenebenzimidazol-1-yl]ethanone involves several steps. The synthetic routes typically include the reaction of benzimidazole derivatives with butoxypropyl groups under specific conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactions and the use of industrial-grade equipment to handle large volumes of reactants and products.

Chemical Reactions Analysis

1-[3-(3-Butoxypropyl)-2-sulfanylidenebenzimidazol-1-yl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .

Scientific Research Applications

1-[3-(3-Butoxypropyl)-2-sulfanylidenebenzimidazol-1-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for studies in cell biology and biochemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(3-Butoxypropyl)-2-sulfanylidenebenzimidazol-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

1-[3-(3-Butoxypropyl)-2-sulfanylidenebenzimidazol-1-yl]ethanone can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    2-Amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid:

    Tranexamic acid: While this compound is used primarily as an antifibrinolytic agent, it shares some structural similarities with 1-[3-(3-Butoxypropyl)-2-sulfanylidenebenzimidazol-1-yl]ethanone.

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